molecular formula C9H17NO2 B3032860 2-(1-aminocycloheptyl)acetic acid CAS No. 58885-91-9

2-(1-aminocycloheptyl)acetic acid

Cat. No.: B3032860
CAS No.: 58885-91-9
M. Wt: 171.24
InChI Key: XSBOVKBISBNWPQ-UHFFFAOYSA-N
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Description

2-(1-aminocycloheptyl)acetic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-aminocycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminocycloheptyl)acetic acid can be achieved through several methods. One common approach involves the reaction of cycloheptanone with hydroxylamine to form cycloheptanone oxime, which is then reduced to 1-aminocycloheptane. This intermediate is subsequently reacted with bromoacetic acid under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminocycloheptyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

2-(1-aminocycloheptyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-aminocycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amino acid receptors, influencing neurotransmission and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-aminocyclopropane-1-carboxylic acid: A precursor for ethylene synthesis in plants.

    1-aminocyclohexaneacetic acid: Used in the synthesis of gabapentin, an anticonvulsant medication.

    1-aminocyclopentane-1-carboxylic acid: Studied for its potential therapeutic effects.

Uniqueness

2-(1-aminocycloheptyl)acetic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and biological properties compared to its smaller ring analogs. This structural feature may influence its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(1-aminocycloheptyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-9(7-8(11)12)5-3-1-2-4-6-9/h1-7,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOVKBISBNWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306658
Record name 1-Aminocycloheptaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58885-91-9
Record name 1-Aminocycloheptaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58885-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocycloheptaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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